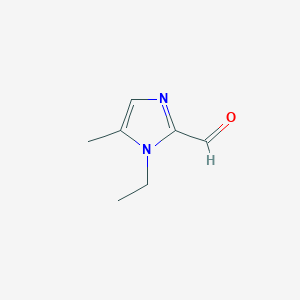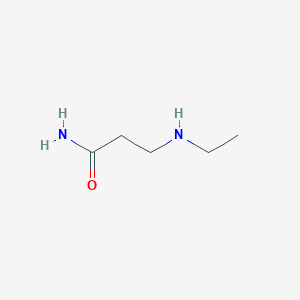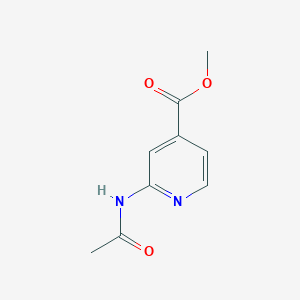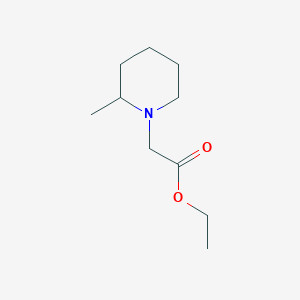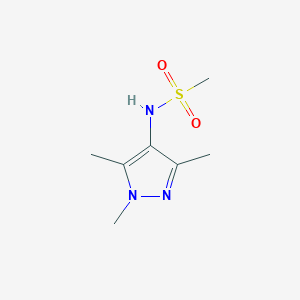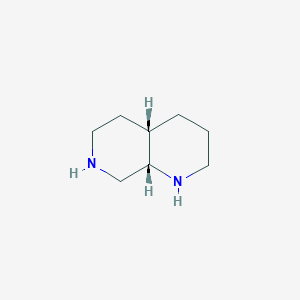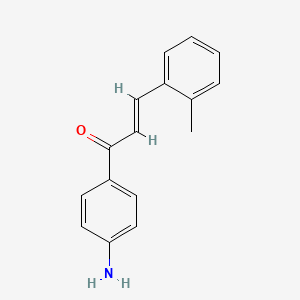
(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Aminophenyl)-3-(2-methylphenyl)-prop-2-EN-1-one, hereafter referred to as ‘the compound’, is a synthetic compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
One of the key applications of this compound is in the study of crystal structures. For example, similar chalcone derivatives have been investigated for their crystal structures, showing distinct hydrogen-bonded chains and conformations (Girisha, Yathirajan, Jasinski, & Glidewell, 2016). These studies are crucial for understanding the molecular geometry and intermolecular interactions of such compounds.
Antioxidant Activity
Research on methoxy- and hydroxyl-substituted 2'-aminochalcones, which are closely related to the compound , has demonstrated their significant antioxidant properties. These compounds have been synthesized, characterized, and tested in vitro for their free radical scavenging ability, with results indicating strong antioxidant activities (Sulpizio, Roller, Giester, & Rompel, 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of derivatives of this compound provide insights into their chemical behavior. Studies have focused on the successful isomerization and structural justification based on chemical tests and spectral characterizations (Tayade & Waghmare, 2016). These investigations are vital for understanding the compound's potential applications and properties.
Applications in Corrosion Inhibition
Some derivatives of this compound have been investigated for their potential as corrosion inhibitors. For instance, research has shown that certain derivatives can inhibit corrosion in specific environments, highlighting their utility in materials science and engineering (Sanatkumar, Nayak, & Shetty, 2012).
Eigenschaften
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-4-2-3-5-13(12)8-11-16(18)14-6-9-15(17)10-7-14/h2-11H,17H2,1H3/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXTWWKDDAWCNR-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







